molecular formula C8H6BrF3N2S B1333237 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole CAS No. 338982-24-4

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

Cat. No. B1333237
M. Wt: 299.11 g/mol
InChI Key: MFYGUNWIOIAUJB-UHFFFAOYSA-N
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Description

“5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” is a chemical compound with the CAS Number: 1129412-06-1 . It has a molecular weight of 229 .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole”, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .


Molecular Structure Analysis

Pyrazoles, including “5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole”, are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism . This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Scientific Research Applications

Synthesis and Antimicrobial Activities

  • Thieno[2,3-c]pyrazole derivatives have been synthesized for antimicrobial evaluation, showcasing moderate to high antimicrobial activity against various microorganisms (Aly, 2016).

Versatile Precursors in Organic Synthesis

  • 5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones, related to the target compound, are explored as versatile precursors for synthesizing various pyrazoles, demonstrating a wide range of applications in organic synthesis (Martins et al., 2013).

Synthesis of Novel Heterocyclic Compounds

  • Novel heterocyclic compounds based on thieno[2,3-c]pyrazole derivatives are synthesized, indicating the potential for creating diverse chemical structures for various applications (Haider et al., 2005).

Biological Activities

  • Research into the biological activities of thieno[2,3-c]pyrazole derivatives has highlighted the versatility of these compounds in pharmacological applications (Sophy & Abdel Reheim, 2020).

Synthesis of Thienopyrazole Moiety

  • The synthesis of new unsymmetrical 2,5‐Disubstituted‐1,3,4‐oxadiazoles and 1,2,4‐Triazolo[3,4‐b]‐1,3,4‐thiadiazoles bearing Thieno[2,3‐c]pyrazolo Moiety highlights the chemical diversity achievable with these compounds (Patil et al., 2014).

Green Synthesis of Anticancer Agents

  • An effective green one-pot synthesis of novel pyrano[2,3-c]pyrazoles and pyrano[2,3-d]pyrimidines bearing the chromone ring was achieved, showcasing potential as anticancer agents (Ali et al., 2021).

Heterocyclic Compounds with Antibacterial and Antifungal Activities

  • Studies on the synthesis of novel heterocyclic compounds with thieno[2,3-c]pyrazole derivatives have shown promising antibacterial and antifungal activities (Awad, 1992).

Future Directions

The future directions of research on “5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole” and similar compounds are likely to focus on further understanding their structure/reactivity relationships, with a positive impact in the design of synthetic methods, where they take part .

properties

IUPAC Name

5-(bromomethyl)-1-methyl-3-(trifluoromethyl)thieno[2,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3N2S/c1-14-7-5(2-4(3-9)15-7)6(13-14)8(10,11)12/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYGUNWIOIAUJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)CBr)C(=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601155666
Record name 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole

CAS RN

338982-24-4
Record name 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338982-24-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Bromomethyl)-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601155666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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